REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[O:6])[CH2:2][CH3:3].[C:11]([OH:17])(=O)[CH2:12][C:13]([OH:15])=O.C(OC(=O)C)(=O)C>C(O)(=O)C>[CH2:1]([N:4]1[C:11](=[O:17])[CH2:12][C:13](=[O:15])[N:7]([CH2:8][CH2:9][CH3:10])[C:5]1=[O:6])[CH2:2][CH3:3]
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Name
|
|
Quantity
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777 g
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Type
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reactant
|
Smiles
|
C(CC)NC(=O)NCCC
|
Name
|
|
Quantity
|
660 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
2160 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
product
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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1050 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Type
|
CUSTOM
|
Details
|
to obtain 790 g
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Name
|
|
Type
|
|
Smiles
|
C(CC)N1C(=O)N(C(=O)CC1=O)CCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |